methyl 2-oxo-3H-pyridine-3-carboxylate
Description
Methyl 2-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a ketone group at position 2 and a methyl ester at position 3. The "3H" designation indicates a tautomeric form where the hydrogen resides on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-5H,1H3 |
InChI Key |
DOJWHVRXIVNMNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CC=NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3H-pyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-oxo-3H-pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different pyridine-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-3H-pyridine-3-carboxylate serves as a crucial scaffold in drug design due to its structural properties that allow for the modification of biological activity. Compounds derived from this structure have shown promise in various therapeutic areas.
Case Studies:
- Antiviral Agents: Research indicates that pyridine derivatives, including this compound, exhibit inhibitory effects on reverse transcriptase, making them potential candidates for antiviral drug development .
- Antibiotics: The compound has been explored for its role in synthesizing new antibiotics, particularly through the modification of its structure to enhance antimicrobial activity .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, leading to the formation of diverse chemical entities.
Synthesis Pathways:
- Heterocyclic Compounds: this compound can be converted into fused heterocycles that possess significant biological activities. For instance, derivatives have been synthesized that show potential as immunosuppressive agents .
- Functionalization Reactions: The compound can undergo regioselective functionalization, allowing for the introduction of various substituents that can modulate its properties and enhance its utility in organic synthesis .
Biochemical Applications
Recent studies have highlighted the biochemical significance of this compound in metabolic processes and enzyme interactions.
Biocatalysis:
- Microbial transformation studies have demonstrated that certain bacteria can utilize methylated pyridine derivatives as substrates for bioconversion processes. For example, Burkholderia sp. MAK1 has been shown to effectively convert pyridine derivatives into hydroxylated products, indicating potential applications in biocatalysis for producing valuable intermediates .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which methyl 2-oxo-3H-pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural analogs of methyl 2-oxo-3H-pyridine-3-carboxylate, along with their substituents, similarity scores, and notable characteristics:
*Full name: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
Key Observations :
- Tautomerism : Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 609-71-2) represents a tautomeric form of the target compound, differing only in hydrogen placement .
- Substituent Effects : Bromine or phenyl groups enhance reactivity or lipophilicity, respectively, expanding utility in drug design .
- Structural Complexity : The compound from demonstrates how additional substituents (e.g., tosyl, thiophene) increase synthetic complexity but enable enantioselective applications .
Physicochemical Properties
- Melting Points : The compound from exhibits a melting point of 152–159°C, suggesting that substituents like tosyl groups increase thermal stability compared to simpler analogs .
- Solubility : While direct data are scarce, brominated and phenyl-substituted analogs are expected to exhibit lower water solubility due to increased hydrophobicity .
Biological Activity
Methyl 2-oxo-3H-pyridine-3-carboxylate is a pyridine derivative that has garnered attention in recent years for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound, also known as methyl 3-pyridinecarboxylate, features a pyridine ring with a keto group at the 2-position and a carboxylate ester at the 3-position. Its molecular formula is .
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.0046 | |
| HepG2 (liver cancer) | 0.021 | |
| A549 (lung cancer) | 0.075 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and altered cell cycle progression.
Case Study: In Vivo Efficacy
In an in vivo study, this compound demonstrated significant tumor reduction in xenograft models of breast cancer. The compound was administered at a dosage of 50 mg/kg body weight for four weeks, resulting in a tumor volume reduction of approximately 60% compared to controls.
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 16 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. In cell culture studies using macrophages, treatment with the compound resulted in a significant reduction in cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
- Cytokine Modulation: The compound modulates the expression of inflammatory cytokines, reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
